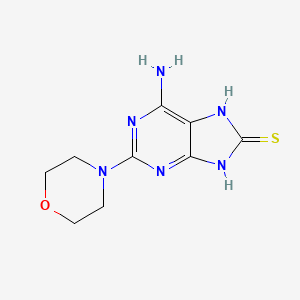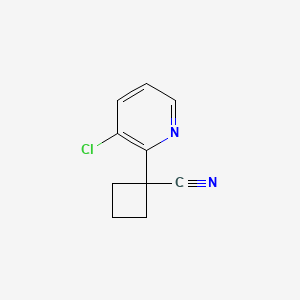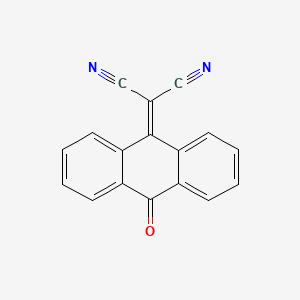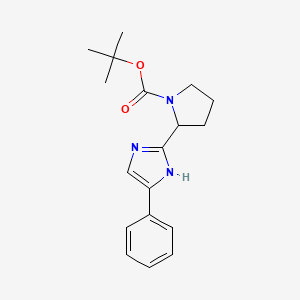![molecular formula C24H34N2O8 B14009635 tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate is a complex organic compound that features a tert-butyl ester group, a nitro group, and a bis(tert-butoxycarbonyl)amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the nitro group: This can be achieved through nitration reactions using reagents such as nitric acid and sulfuric acid.
Introduction of the bis(tert-butoxycarbonyl)amino group: This step often involves the use of tert-butoxycarbonyl (Boc) protecting groups, which can be introduced using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the formation of the tert-butyl ester group, which can be achieved through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of new esters or amides depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. The nitro group, in particular, can be used to introduce reactive intermediates in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the nitro and amino groups can be exploited to design molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate depends on its specific application
Nitro group: Can participate in redox reactions, affecting cellular oxidative stress.
Amino group: Can form hydrogen bonds and ionic interactions with biological targets.
Ester group: Can undergo hydrolysis to release active intermediates.
相似化合物的比较
Similar Compounds
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: Similar in having a tert-butyl ester group and an amino group.
tert-Butyl (2-aminoethyl) (2-((tert-butoxycarbonyl)amino)ethyl)carbamate: Contains Boc-protected amino groups similar to the bis(tert-butoxycarbonyl)amino group in the target compound.
Uniqueness
tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications in various fields. The presence of both nitro and bis(tert-butoxycarbonyl)amino groups allows for diverse reactivity and potential biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C24H34N2O8 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC 名称 |
tert-butyl (E)-3-[2-[[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-4-nitrophenyl]prop-2-enoate |
InChI |
InChI=1S/C24H34N2O8/c1-22(2,3)32-19(27)13-11-16-10-12-18(26(30)31)14-17(16)15-25(20(28)33-23(4,5)6)21(29)34-24(7,8)9/h10-14H,15H2,1-9H3/b13-11+ |
InChI 键 |
PDVHQAWVFTZLBE-ACCUITESSA-N |
手性 SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol](/img/structure/B14009561.png)


![6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride](/img/structure/B14009573.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid](/img/structure/B14009581.png)


![3-Methyl-2-[methyl(nitroso)amino]butanoic acid](/img/structure/B14009601.png)
![Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate](/img/structure/B14009607.png)

![6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one](/img/structure/B14009617.png)
![N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine](/img/structure/B14009621.png)

![Benzofuro[2,3-g]isoquinoline](/img/structure/B14009642.png)
